Ticarcillin sodium

Beschreibung

Eigenschaften

IUPAC Name |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCUBMBMZNEME-QBGWIPKPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951968 | |

| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29457-07-6 | |

| Record name | Ticarcillin disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICARCILLIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ticarcillin sodium chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Ticarcillin Sodium

Introduction

This compound is a semisynthetic, broad-spectrum carboxypenicillin antibiotic.[1] It exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including aerobic and anaerobic species.[2][3] Its primary application is in the treatment of moderate to severe infections, particularly those caused by susceptible strains of Pseudomonas aeruginosa.[4][5] Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to extend its antibacterial spectrum to include β-lactamase-producing bacteria.[2][6] This document provides a detailed overview of its chemical structure, physicochemical properties, and mechanism of action, intended for researchers and drug development professionals.

Chemical and Physical Properties

This compound is typically supplied as a white to pale-yellow powder or crystalline solid.[3][6] It is highly soluble in water.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | [3][7][8][9] |

| Molecular Weight | 428.39 g/mol | [3][10] |

| Alternate Molecular Weight | 428.4 g/mol ; 430.41 g/mol | [7][8][9][11] |

| CAS Number | 4697-14-7; 29457-07-6 | [3][5][8][11] |

| Appearance | White to light yellow powder or crystals | [3] |

| Storage Temperature | 2-8°C or -20°C | [3][11] |

| UV/Vis. (λmax) | 302 nm | [5][11] |

| Topological Polar Surface Area | 183 Ų | [7][9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 8 | [9] |

| Rotatable Bond Count | 3 | [9] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | References |

| Water | Highly soluble; 86 mg/mL (at 25°C) | [6][8] |

| PBS (pH 7.2) | ~10 mg/mL | [11] |

| DMSO | 16-20 mg/mL; 86 mg/mL (at 25°C) | [8][11] |

| Dimethylformamide (DMF) | 20 mg/mL | [11] |

| Ethanol | ~2 mg/mL (Slightly Soluble / Insoluble) | [8][11] |

Note: Discrepancies in reported molecular weight and solubility may be due to variations in experimental conditions or the specific salt form tested.

Chemical Structure and Identification

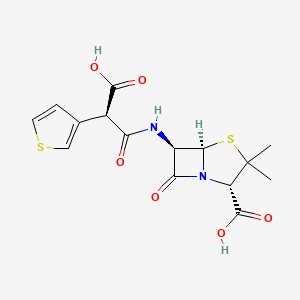

Ticarcillin's structure features a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin core. The side chain, attached at the 6-position, is an α-carboxy-3-thienylacetyl group, which is critical for its broad-spectrum activity.[12]

-

IUPAC Name: disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[7]

-

SMILES: CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--C(=O)[O-])C(=O)[O-])C.[Na+].[Na+][7]

-

InChI Key: ZBBCUBMBMZNEME-QBGWIPKPSA-L[10]

Caption: 2D representation of this compound structure.

**4. Mechanism of Action

As a β-lactam antibiotic, ticarcillin's mechanism of action is the inhibition of bacterial cell wall synthesis.[4][6][13] This process is critical for maintaining the structural integrity of the bacterial cell.[4]

-

Target Binding: Ticarcillin binds to and acylates the active site of penicillin-binding proteins (PBPs).[4][13]

-

Enzyme Inhibition: PBPs are essential transpeptidases that catalyze the final step of peptidoglycan synthesis: the cross-linking of peptide chains.[4] Ticarcillin's inactivation of these enzymes prevents this crucial cross-linking.[6][7]

-

Cell Wall Disruption: The resulting peptidoglycan is improperly formed and structurally weak.[4]

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death, which characterizes its bactericidal effect.[4][7]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 替卡西林 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ticarcillin - Wikipedia [en.wikipedia.org]

- 7. Ticarcillin Disodium | C15H14N2Na2O6S2 | CID 470375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. GSRS [precision.fda.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | 74682-62-5 [chemicalbook.com]

- 13. What is Ticarcillin Disodium used for? [synapse.patsnap.com]

The Discovery and Development of Ticarcillin: A Technical Guide

Foreword

This document provides an in-depth technical overview of the discovery, history, and development of ticarcillin, a carboxypenicillin antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antimicrobial agents. This guide details the drug's chemical synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the key experimental methodologies employed in its evaluation.

Executive Summary

Ticarcillin, a semisynthetic β-lactam antibiotic, emerged from the dedicated research efforts at Beecham Research Laboratories in the 1960s as a significant advancement in the fight against Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Patented in 1963, its development was a direct continuation of the revolutionary work on penicillins that began with Alexander Fleming's discovery. This guide traces the journey of ticarcillin from its chemical synthesis from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), to its establishment as a critical therapeutic agent. We present a compilation of its microbiological activity, pharmacokinetic profile, and the experimental protocols that defined its preclinical and clinical development.

Discovery and History

The story of ticarcillin is intrinsically linked to the broader history of penicillin development. Following the isolation of the penicillin nucleus, 6-APA, by scientists at Beecham Research Laboratories in 1957, the door was opened for the creation of a multitude of semisynthetic penicillins with modified properties.

The development of ticarcillin was driven by the urgent need for antipseudomonal penicillins. While carbenicillin was an earlier development with activity against P. aeruginosa, researchers at Beecham sought to improve upon its potency and pharmacokinetic profile.

The key innovation leading to ticarcillin was the substitution of the α-carboxyl group of carbenicillin with a thienyl group. This structural modification resulted in a twofold to fourfold increase in activity against P. aeruginosa. The invention of ticarcillin is credited to George Brain, John H.C. Nayler, and Edward T. Herbert of Beecham Research Laboratories, as detailed in their Belgian patent filed in 1964.[1]

Key Development Timeline:

-

1957: Isolation of 6-aminopenicillanic acid (6-APA) by Beecham Research Laboratories, enabling the synthesis of semisynthetic penicillins.

-

1963: Ticarcillin is patented.[1]

-

1964: Belgian patent (BE 646991) filed by Beecham Research Laboratories detailing the synthesis of ticarcillin.[1]

-

Mid-to-late 1970s: Extensive clinical trials are conducted to establish the safety and efficacy of ticarcillin.

-

1977: Publication of a large collaborative in vitro study comparing ticarcillin and carbenicillin against over 9,000 clinical bacterial isolates, demonstrating ticarcillin's superior activity against P. aeruginosa.

-

1985: The combination of ticarcillin with the β-lactamase inhibitor clavulanic acid (Timentin) receives its initial U.S. FDA approval, significantly expanding its clinical utility against β-lactamase-producing bacteria.[2][3]

Chemical Synthesis

The synthesis of ticarcillin is a multi-step process starting from 3-thienylmalonic acid and 6-aminopenicillanic acid (6-APA).

Synthesis Pathway

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of ticarcillin based on published descriptions.[1]

-

Monobenzyl Ester Formation: 3-Thienylmalonic acid is reacted to form its monobenzyl ester. This step protects one of the carboxylic acid groups.

-

Acid Chloride Formation: The remaining free carboxylic acid of the monobenzyl ester of 3-thienylmalonic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

-

Condensation with 6-APA: The newly formed acid chloride is then condensed with 6-aminopenicillanic acid (6-APA). This reaction forms the amide bond that is characteristic of penicillins.

-

Hydrogenolysis: The benzyl protecting group is removed by hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst. This deprotection step yields the final ticarcillin molecule.

Mechanism of Action

Ticarcillin, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Signaling Pathway of Ticarcillin's Action

The primary target of ticarcillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these PBPs, ticarcillin prevents the cross-linking of peptidoglycan chains, thereby disrupting cell wall synthesis. This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][4]

In Vitro Antimicrobial Activity

Ticarcillin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. Its development was particularly significant for its enhanced activity against Pseudomonas aeruginosa compared to its predecessor, carbenicillin.

Quantitative Susceptibility Data

The following table summarizes the in vitro activity of ticarcillin against a range of clinically relevant bacteria from studies conducted in the 1970s, prior to the widespread use of β-lactamase inhibitors in combination with ticarcillin.

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | >5000 | 50 | 200 |

| Escherichia coli | >1000 | 3.1 | 50 |

| Proteus mirabilis | >500 | 1.6 | 6.2 |

| Enterobacter spp. | >500 | 12.5 | >200 |

| Serratia marcescens | >200 | 100 | >200 |

| Klebsiella pneumoniae | >500 | 100 | >200 |

| Staphylococcus aureus | >1000 | 25 | 100 |

Note: Data compiled from various sources from the 1970s. MIC values can vary based on testing methodology and geographical location of isolates.

Experimental Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of ticarcillin using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A9).[5][6]

-

Preparation of Ticarcillin Stock Solution: A stock solution of ticarcillin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

-

Serial Dilutions: A series of twofold serial dilutions of ticarcillin are prepared in a 96-well microtiter plate. Each well will contain 50 µL of the diluted antibiotic.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation of Results: The MIC is determined as the lowest concentration of ticarcillin that completely inhibits visible growth of the bacterium.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. For ticarcillin, murine models of infection, particularly those involving Pseudomonas aeruginosa, were instrumental in demonstrating its therapeutic potential.

Experimental Protocol for Murine Pneumonia Model

The following is a generalized protocol for a murine model of Pseudomonas aeruginosa pneumonia to assess antibiotic efficacy.[7][8][9]

-

Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used. For studies involving immunocompromised hosts, mice may be rendered leukopenic by treatment with cyclophosphamide.

-

Bacterial Strain: A clinically relevant strain of Pseudomonas aeruginosa is grown to mid-logarithmic phase and then diluted to the desired concentration for infection.

-

Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension (e.g., 1-5 x 10⁶ CFU in 50 µL of phosphate-buffered saline).

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with ticarcillin is initiated. The antibiotic is typically administered via subcutaneous or intraperitoneal injection at various dosages. A control group receives a vehicle control (e.g., saline).

-

Assessment of Efficacy: Efficacy can be assessed by several endpoints:

-

Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

-

Bacterial Burden: At specific time points, cohorts of mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

-

Histopathology: Lung tissues can be fixed, sectioned, and stained to evaluate the extent of inflammation and tissue damage.

-

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of ticarcillin determine its dosing regimen and clinical effectiveness.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of ticarcillin in healthy adult subjects with normal renal function.

| Parameter | Value |

| Protein Binding | 45%[4] |

| Elimination Half-life | 1.1 - 1.3 hours[4][10] |

| Volume of Distribution | 0.16 L/kg |

| Excretion | Primarily renal (glomerular filtration and tubular secretion) |

Pharmacodynamics

The pharmacodynamic parameter most closely associated with the efficacy of β-lactam antibiotics like ticarcillin is the time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally considered necessary for maximal bactericidal activity.

Conclusion

The development of ticarcillin by Beecham Research Laboratories was a pivotal moment in the history of antibiotic therapy. As a second-generation antipseudomonal carboxypenicillin, it offered a significant improvement in the treatment of serious Gram-negative infections. While its use as a monotherapy has declined due to the emergence of β-lactamase-mediated resistance, the principles of its discovery and development continue to inform the field of antimicrobial research. The subsequent pairing of ticarcillin with clavulanic acid in the form of Timentin extended its clinical lifespan and underscored the importance of combination therapy in an era of increasing antibiotic resistance. The legacy of ticarcillin lies not only in the lives it saved but also in the scientific advancements it represented in the ongoing battle against bacterial pathogens.

References

- 1. Ticarcillin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro activity of ticarcillin with and without clavulanic acid against clinical isolates of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Ticarcillin Disodium Salt: A Technical Guide to Solubility in Laboratory Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of ticarcillin disodium salt in various laboratory media. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Executive Summary

Ticarcillin disodium salt is a semisynthetic carboxypenicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Its efficacy in various in vitro and in vivo models relies on its solubility and stability in different laboratory media. This guide summarizes the available solubility data, provides detailed experimental procedures for solubility determination and stock solution preparation, and illustrates the underlying mechanism of action and experimental workflows.

Solubility Data

The solubility of ticarcillin disodium salt is a critical factor for its use in microbiological and pharmacological studies. The following table summarizes the quantitative solubility data in various solvents and laboratory media.

| Solvent/Medium | Temperature | Solubility | Reference(s) |

| Water | 25°C | ≥ 100 mg/mL | [1] |

| Water | Not Specified | 50 mg/mL | |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 125 mg/mL | [1] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [2] |

| Ethanol | Not Specified | ~2 mg/mL | [2] |

| Luria-Bertani (LB) Broth | Not Specified | Sufficient for standard working concentrations (e.g., 100 µg/mL) | Inferred from[3][4] |

| Mueller-Hinton (MH) Broth | Not Specified | Sufficient for MIC testing (e.g., 0.016-256 µg/mL) | Inferred from[5][6] |

Note: While specific quantitative solubility limits in complex microbiological media like LB Broth and Mueller-Hinton Broth are not extensively published, ticarcillin disodium salt is routinely used in these media for antibiotic susceptibility testing and as a selective agent.[3][4][5] This indicates that its solubility is sufficient for achieving the effective working concentrations required for these applications.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of ticarcillin disodium salt in a given laboratory medium.

Materials:

-

Ticarcillin disodium salt (crystalline powder)

-

Solvent/medium of interest (e.g., Water, PBS, LB Broth)

-

Sterile conical tubes or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Sterile syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification

-

Calibrated pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of ticarcillin disodium salt to a known volume of the solvent/medium in a sterile conical tube or flask. The exact amount should be well above the expected solubility.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at various time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the container from the shaker and let it stand to allow the undissolved solid to settle.

-

To separate the supernatant from the undissolved solid, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the clear supernatant using a sterile pipette, avoiding disturbance of the pellet.

-

For further clarification and removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter into a clean, sterile tube.

-

-

Quantification:

-

Measure the concentration of ticarcillin disodium salt in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a standard curve with known concentrations of ticarcillin disodium salt to accurately determine the concentration in the experimental sample.

-

-

Data Reporting:

-

Express the solubility in mg/mL or Molarity (mol/L) at the specified temperature.

-

Record the final pH of the saturated solution.

-

Protocol for Preparation of a Sterile Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of ticarcillin disodium salt for use in cell culture and microbiology experiments.

Materials:

-

Ticarcillin disodium salt (crystalline powder)

-

Sterile, high-purity water or appropriate solvent

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes

-

Aseptic working environment (e.g., laminar flow hood)

Procedure:

-

Calculation:

-

Determine the desired concentration and volume of the stock solution. For example, to prepare 10 mL of a 100 mg/mL stock solution, you will need 1 g of ticarcillin disodium salt.

-

-

Dissolution:

-

In an aseptic environment, weigh the required amount of ticarcillin disodium salt powder and transfer it to a sterile conical tube.

-

Add a portion of the sterile solvent to the tube.

-

Vortex the mixture vigorously until the powder is completely dissolved. Add the remaining solvent to reach the final desired volume.

-

-

Sterilization:

-

Draw the antibiotic solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile, labeled container. This process removes any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination from repeated use of the main stock and avoids multiple freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Aqueous solutions are generally not recommended to be stored for more than one day at 4°C.[2]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of ticarcillin disodium salt.

Mechanism of Action of Ticarcillin

Caption: Ticarcillin's mechanism of action: Inhibition of bacterial cell wall synthesis.

Conclusion

This technical guide provides a centralized resource for understanding the solubility of ticarcillin disodium salt in common laboratory settings. The compiled data and detailed protocols are intended to aid researchers in the accurate preparation and application of ticarcillin solutions, ensuring the reliability and reproducibility of experimental results. The provided diagrams offer a clear visual representation of both the practical workflow for solubility determination and the fundamental mechanism of ticarcillin's antibacterial action.

References

- 1. glpbio.com [glpbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]

- 5. himedialabs.com [himedialabs.com]

- 6. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Ticarcillin Sodium Solutions: A Technical Guide for Researchers

An In-depth Technical Guide on the Stability of Ticarcillin Sodium Solutions at Various Temperatures for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the stability of this compound solutions under different temperature conditions. The information is compiled from various studies and is intended to assist researchers, scientists, and drug development professionals in handling and utilizing ticarcillin solutions for experimental and developmental purposes. The stability of these solutions is a critical factor in ensuring the accuracy and reliability of research outcomes.

Chemical Stability of this compound Solutions

The chemical stability of this compound is primarily influenced by temperature, storage duration, and the diluent used for reconstitution. The data presented below summarizes the degradation of ticarcillin over time at refrigerated, room, and frozen temperatures.

Data Presentation: Quantitative Stability Data

The following tables provide a summary of the chemical stability of this compound solutions based on the percentage of the initial concentration remaining over time. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Ticarcillin Disodium in 0.9% NaCl Injection

| Storage Temperature | Concentration | Day 3 | Day 5 | Day 21 | Day 30 |

| 23°C | 3 g/100 mL | 93% | 86% | - | - |

| 4°C | 3 g/100 mL | - | - | >93% | 88% |

Data sourced from a study on the stability of ticarcillin disodium in AutoDose Infusion System bags[1][2].

Table 2: Stability of Ticarcillin/Clavulanate Potassium IV Infusion Solutions

| Diluent | Storage Temperature | 24 hours | 3 days | 7 days | 30 days |

| 0.9% NaCl or Lactated Ringer's | Room Temperature (21-24°C) | Stable | - | - | - |

| 0.9% NaCl or Lactated Ringer's | Refrigerated (4°C) | - | - | Stable | - |

| 0.9% NaCl or Lactated Ringer's | Frozen (-18°C) | - | - | - | Stable |

| 5% Dextrose (D5W) | Room Temperature (21-24°C) | Stable | - | - | - |

| 5% Dextrose (D5W) | Refrigerated (4°C) | - | Stable | - | - |

| 5% Dextrose (D5W) | Frozen (-18°C) | - | - | Stable | - |

Note: "Stable" indicates that the solution retains a sufficient concentration for clinical or research use as per the source. After freezing, thawed solutions are stable for 8 hours at room temperature and should not be refrozen[3].

Table 3: General Stability of Reconstituted Ticarcillin Solutions

| Storage Condition | Duration of Stability |

| Room Temperature | Up to 24 hours[4][5] |

| Refrigerated | Up to 72 hours[6] |

| Frozen | Up to 3 months[7] |

Experimental Protocols

The following sections detail the typical methodologies employed in the assessment of this compound solution stability.

Chemical Stability Assessment

Objective: To determine the concentration of ticarcillin over time under various storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the chemical stability of ticarcillin due to its ability to separate the parent drug from its degradation products[1][2][7].

Protocol:

-

Sample Preparation:

-

Reconstitute this compound powder with the desired diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, or Sterile Water for Injection) to a known concentration.

-

Aseptically transfer the solution into sterile containers (e.g., polypropylene syringes, EVA infusion bags).

-

Prepare triplicate samples for each storage condition (e.g., 4°C, 23°C, -20°C).

-

Protect samples from light throughout the study.

-

-

Storage:

-

Store the prepared samples at the designated temperatures.

-

At specified time points (e.g., 0, 24, 48, 72 hours for room temperature and refrigerated samples; weekly or bi-weekly for frozen samples), withdraw an aliquot from each sample for analysis.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A suitable buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of ticarcillin from its degradation products.

-

Column: A reversed-phase C18 column is typically used.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: The UV detector is set to a wavelength where ticarcillin exhibits maximum absorbance.

-

Quantification: A standard curve is generated using solutions of known ticarcillin concentrations. The concentration of ticarcillin in the stability samples is determined by comparing their peak areas to the standard curve.

-

-

Data Analysis:

-

The percentage of the initial ticarcillin concentration remaining at each time point is calculated.

-

The time at which the concentration drops below 90% of the initial concentration (t90) is often used to define the stability period.

-

Physical Stability Assessment

Objective: To evaluate changes in the physical appearance of the ticarcillin solution over time.

Methodology: Visual inspection and instrumental analysis are used to assess physical stability.

Protocol:

-

Visual Inspection:

-

At each time point, visually inspect the samples against a black and white background for any signs of precipitation, color change, or haze.

-

-

Turbidity Measurement:

-

Use a turbidimeter to quantitatively measure the turbidity of the solution. An increase in turbidity may indicate the formation of insoluble degradation products or microbial growth.

-

-

Particulate Matter Analysis:

-

Employ a light obscuration particle count test to determine the number and size of sub-visible particles in the solution. This is a critical test for parenteral solutions.

-

-

pH Measurement:

-

Measure the pH of the solution at each time point. A significant change in pH can indicate chemical degradation.

-

Mandatory Visualization

The following diagrams illustrate key processes related to the stability testing of this compound solutions.

Caption: Workflow for this compound Solution Stability Testing.

Caption: Key Factors Influencing this compound Solution Stability.

Conclusion

The stability of this compound solutions is highly dependent on temperature, the choice of diluent, and the duration of storage. For short-term storage, refrigeration at 4°C is generally recommended to maintain chemical and physical stability. Room temperature storage is suitable for very short periods, typically not exceeding 24 hours. For long-term storage, freezing at -18°C or below can preserve the integrity of the solution for extended periods. It is imperative for researchers and drug development professionals to adhere to appropriate storage conditions and to verify the stability of their specific this compound solutions, particularly when used in sensitive assays or as a reference standard. The methodologies outlined in this guide provide a framework for conducting such stability assessments.

References

- 1. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings | European Journal of Hospital Pharmacy [ejhp.bmj.com]

- 6. chegg.com [chegg.com]

- 7. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide: The Mode of Action of Ticarcillin Sodium on Bacterial Cell Walls

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms underlying the bactericidal activity of ticarcillin sodium, focusing on its interaction with bacterial cell wall synthesis machinery.

Executive Summary

Ticarcillin is a β-lactam, carboxypenicillin-class antibiotic that exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential polymer for the structural integrity of the bacterial cell wall.[1][2] Its primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3] By forming a stable, covalent bond with the active site of these enzymes, ticarcillin effectively halts the final transpeptidation step of peptidoglycan assembly.[1][4] This disruption leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[1][5] This guide will detail this core mechanism, present quantitative data on PBP affinity, and provide standard experimental protocols for studying these interactions.

Core Mechanism of Action: Inhibition of Peptidoglycan Transpeptidation

The bacterial cell wall's strength is derived from a mesh-like peptidoglycan layer. The final and critical step in the synthesis of this layer is the cross-linking of adjacent peptide side chains, a reaction catalyzed by the transpeptidase domain of high-molecular-weight PBPs.[1][6]

The mode of action of ticarcillin can be summarized in the following sequence:

-

Penetration of the Outer Membrane (Gram-negative bacteria): As a relatively hydrophilic molecule, ticarcillin traverses the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa, through porin channels to reach its target PBPs in the periplasmic space.[1][3]

-

Target Recognition and Binding: Ticarcillin acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptide strands.[4][7] This mimicry allows it to fit into the active site of the PBP transpeptidase domain.

-

Covalent Inactivation of PBPs: The strained β-lactam ring of ticarcillin is susceptible to nucleophilic attack by a serine residue in the PBP active site. This results in the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][4] This acylation process effectively inactivates the PBP.

-

Inhibition of Peptidoglycan Cross-Linking: With the transpeptidase enzymes inactivated, the formation of peptide cross-links between glycan chains is blocked.[2][3][8]

-

Cell Wall Degradation and Lysis: The inhibition of synthesis, coupled with the ongoing activity of bacterial autolytic enzymes involved in cell wall remodeling, leads to a progressive weakening of the peptidoglycan sacculus.[6] The compromised cell wall can no longer withstand the high internal osmotic pressure, resulting in cell lysis and bacterial death.[1][5]

Caption: Logical flow of ticarcillin's bactericidal action.

Quantitative Data: PBP Binding Affinity

The efficacy of a β-lactam antibiotic is strongly correlated with its binding affinity for essential PBPs in a target organism. Affinity is often expressed as the IC50, the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent or radiolabeled penicillin analog to the PBP. A lower IC50 value indicates a higher binding affinity.

| PBP Target | Test Organism | IC50 (mg/L) | Selectivity |

| PBP2 | S. aureus | >128 | Low Affinity |

| PBP3 | S. aureus | 64 | Low Affinity |

| PBP1a | P. aeruginosa | - | Preferential Target |

| PBP1b | P. aeruginosa | - | Preferential Target |

| PBP3 | P. aeruginosa | - | Preferential Target |

Data derived from studies on S. aureus and P. aeruginosa.[9][10] Note: Absolute IC50 values for P. aeruginosa are not specified in the provided search results, but PBP1a, 1b, and 3 are noted as preferential targets for penicillins.[10]

Experimental Protocols

The investigation of ticarcillin's mode of action relies on several key in vitro assays.

PBP Competitive Binding Assay

This assay quantifies the affinity of ticarcillin for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin probe (e.g., Bocillin FL).[11][12]

Caption: Experimental workflow for a PBP competitive binding assay.

Detailed Methodology:

-

Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase.[13] Harvest cells via centrifugation, wash, and resuspend in a suitable buffer (e.g., 10 mM Tris, pH 8).[13] Lyse the cells using a French press or sonication.[13] Perform low-speed centrifugation to remove intact cells, followed by ultracentrifugation to pellet the membrane fraction. Wash the membranes and resuspend in buffer.[13]

-

Competitive Incubation: In a microtiter plate or microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serial dilutions of ticarcillin for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[12][14]

-

Fluorescent Labeling: Add a constant, saturating concentration of a fluorescent penicillin analog, such as Bocillin FL, to each reaction and incubate for an additional period (e.g., 15 minutes at 37°C).[12] This allows the probe to bind to any PBPs not occupied by ticarcillin.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE loading dye and boiling. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[13]

-

Visualization and Quantification: Visualize the gel using a biomolecular imager with the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 530 nm emission for Bocillin FL).[12] The fluorescence intensity of each PBP band is inversely proportional to the binding of ticarcillin. Quantify the band intensities using software like ImageQuant.[12]

-

Data Analysis: Plot the percentage of probe binding against the logarithm of the ticarcillin concentration. Fit the data to a dose-response curve to calculate the IC50 value.[9]

Whole-Cell Peptidoglycan Synthesis Assay

This assay measures the rate of peptidoglycan synthesis by monitoring the incorporation of a radiolabeled precursor into the cell wall of permeabilized bacteria.[15]

Caption: Workflow for a whole-cell peptidoglycan synthesis assay.

Detailed Methodology:

-

Cell Preparation: Culture bacteria to the desired growth phase and harvest by centrifugation.

-

Permeabilization: Make the cells permeable to the radiolabeled substrate without destroying the biosynthetic enzymes. This can be achieved by methods such as ether treatment or freeze-thawing.[15]

-

Reaction Setup: Prepare a reaction mixture containing the permeabilized cells, buffer, and a radiolabeled peptidoglycan precursor, such as uridine diphospho-N-acetyl-d-[¹⁴C]glucosamine (UDP-[¹⁴C]GlcNAc).[15]

-

Inhibition: Add varying concentrations of ticarcillin to the reaction tubes. Include a no-antibiotic control.

-

Synthesis Reaction: Incubate the mixture at an optimal temperature (e.g., 37°C) for a set time to allow for the incorporation of the radiolabel into newly synthesized peptidoglycan.

-

Precipitation and Collection: Terminate the reaction and precipitate the insoluble, cross-linked peptidoglycan. This is often done by adding the reaction mixture to boiling sodium dodecyl sulfate (SDS) or using trichloroacetic acid (TCA).[15]

-

Filtration: Collect the insoluble, radiolabeled peptidoglycan on a glass fiber filter by vacuum filtration. Wash the filter extensively to remove any unincorporated radiolabeled precursor.

-

Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.

-

Analysis: The amount of radioactivity is directly proportional to the rate of peptidoglycan synthesis. Calculate the percentage of inhibition for each ticarcillin concentration relative to the no-antibiotic control.

References

- 1. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 2. Ticarcillin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. youtube.com [youtube.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 14. Penicillin-Binding Protein Occupancy Dataset for 18 β-Lactams and 4 β-Lactamase Inhibitors in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ticarcillin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticarcillin is a semisynthetic carboxypenicillin antibiotic with a spectrum of activity that includes a range of gram-negative and gram-positive bacteria.[1][2] Its primary clinical utility lies in the treatment of infections caused by gram-negative bacilli, most notably Pseudomonas aeruginosa and species of Proteus.[2][3][4] This document provides an in-depth technical overview of ticarcillin's activity against gram-negative bacteria, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and a review of its mechanism of action and the pathways of bacterial resistance.

Ticarcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the cell wall.[5][6][7] This disruption of cell wall integrity leads to cell lysis and death. However, the efficacy of ticarcillin can be compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic.[1][3] To counteract this, ticarcillin is often formulated with a β-lactamase inhibitor, such as clavulanic acid, which expands its spectrum of activity to include many β-lactamase-producing strains.[2][8]

This guide will delve into the specifics of ticarcillin's in vitro activity, present standardized methodologies for its assessment, and visualize the molecular interactions and resistance mechanisms that are of critical interest to researchers and drug development professionals in the field of infectious diseases.

Quantitative In Vitro Activity of Ticarcillin

The in vitro activity of ticarcillin and its combination with clavulanic acid against a variety of gram-negative bacteria has been documented in numerous studies. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of ticarcillin's potency. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ticarcillin against Key Gram-Negative Bacilli

| Organism | No. of Isolates | Ticarcillin MIC50 (µg/mL) | Ticarcillin MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | >9000 | - | - | [2] |

| Klebsiella pneumoniae | >9000 | - | - | [2] |

| Escherichia coli | >9000 | - | - | [2] |

| Enterobacter spp. | - | - | - | [9] |

| Proteus mirabilis | - | - | - | [6] |

| Serratia marcescens | - | - | - | [10] |

| Citrobacter spp. | - | - | - | [6] |

| Acinetobacter spp. | - | - | - | [6] |

Note: Specific MIC50 and MIC90 values from the collaborative study involving over 9000 isolates were not detailed in the abstract but indicated significantly increased activity against P. aeruginosa and K. pneumoniae compared to carbenicillin.[2]

Table 2: In Vitro Activity of Ticarcillin/Clavulanic Acid against Gram-Negative Bacilli

| Organism | No. of Isolates | Ticarcillin/Clavulanic Acid MIC50 (µg/mL) | Ticarcillin/Clavulanic Acid MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 632 | ≤8 | 64 | [11] |

| Klebsiella pneumoniae | - | - | >128 | [9] |

| Pseudomonas aeruginosa | - | 64 | >128 | [9] |

| Enterobacter cloacae | - | 32 | >128 | [9] |

| Proteus mirabilis | - | ≤8 | 16 | [11] |

| Serratia marcescens | - | 64 | >128 | [9] |

| Citrobacter freundii | - | 16 | >128 | [9] |

| Acinetobacter spp. | - | 32 | >128 | [9] |

| Haemophilus influenzae (β-lactamase positive) | - | 0.25 | 0.5 | [11] |

Note: The activity of ticarcillin/clavulanic acid can vary significantly depending on the presence and type of β-lactamase produced by the bacterial isolate.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The determination of the MIC is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The following is a detailed protocol for the broth microdilution method, as outlined in CLSI document M07.[7][12][13][14][15][16]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye after a defined incubation period.

Materials

-

Ticarcillin (and clavulanic acid, if applicable) analytical standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of ticarcillin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.

-

If testing with clavulanic acid, it is typically used at a fixed concentration (e.g., 2 µg/mL).

-

-

Preparation of Antimicrobial Dilutions in Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.

-

Add 50 µL of the ticarcillin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antimicrobial agent.

-

This will result in wells containing 50 µL of varying concentrations of ticarcillin.

-

One well in each row should serve as a growth control (containing only broth and inoculum) and another as a sterility control (containing only broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

-

-

Inoculation of Microtiter Plates:

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well).

-

This will bring the final volume in each well to 100 µL and dilute the antimicrobial concentration to the final desired testing range.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of ticarcillin that shows no visible growth.

-

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ticarcillin, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[17] The peptidoglycan layer is a mesh-like structure composed of long glycan chains cross-linked by short peptides.[18][19][20] This cross-linking is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[17] Ticarcillin mimics the D-Ala-D-Ala moiety of the peptide side chains and binds to the active site of PBPs, acylating the serine residue and thereby inactivating the enzyme.[17] This prevents the formation of the peptide cross-links, leading to a weakened cell wall and ultimately, cell lysis due to osmotic pressure.[17]

Caption: Inhibition of peptidoglycan synthesis by ticarcillin.

Mechanisms of Resistance in Gram-Negative Bacteria

Gram-negative bacteria have evolved several mechanisms to resist the action of ticarcillin and other β-lactam antibiotics. These can be broadly categorized as enzymatic degradation, target site modification, and reduced drug accumulation.

The most common mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[21][22] There are numerous classes of β-lactamases with varying substrate specificities. The combination of ticarcillin with clavulanic acid, a β-lactamase inhibitor, can overcome this resistance mechanism for many, but not all, β-lactamases.[6][11]

Caption: Enzymatic inactivation of ticarcillin by β-lactamase.

Gram-negative bacteria possess an outer membrane that acts as a selective barrier.[18] Ticarcillin and other hydrophilic antibiotics traverse this membrane through porin channels.[5] Mutations that lead to a loss or reduced expression of these porins can decrease the influx of the antibiotic, contributing to resistance.[5][14]

Furthermore, many gram-negative bacteria have efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters, that actively pump antibiotics out of the periplasmic space, preventing them from reaching their PBP targets.[23][24] Overexpression of these efflux pumps is a significant mechanism of multidrug resistance.[23][24]

References

- 1. In-vitro activity of ticarcillin with and without clavulanic acid against clinical isolates of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ticarcillin: a collaborative in vitro comparison with carbenicillin against over 9,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical and Pharmacological Studies of Ticarcillin in Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Clavulanate / Ticarcillin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 11. In vitro activity of ticarcillin plus clavulanic acid against 632 clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 14. dokumen.pub [dokumen.pub]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 20. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 21. beta lactamases | PPTX [slideshare.net]

- 22. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 23. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Beta-Lactam Ring in Ticarcillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticarcillin, a carboxypenicillin, has long been a significant tool in the armamentarium against Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its efficacy, like all beta-lactam antibiotics, is intrinsically linked to the chemical reactivity of its core structural feature: the four-membered beta-lactam ring. This guide provides an in-depth technical examination of the beta-lactam ring's central role in ticarcillin's mechanism of action, its susceptibility to resistance mechanisms, and the experimental methodologies used to characterize these interactions.

The Beta-Lactam Ring: A Molecular Mimic Driving Inhibition

The antibacterial activity of ticarcillin is wholly dependent on the strained beta-lactam ring. This strained ring structure mimics the D-alanyl-D-alanine dipeptide at the terminus of peptidoglycan precursor units. This molecular mimicry is the key to its ability to inhibit Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

By binding to the active site of PBPs, the beta-lactam ring of ticarcillin forms a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

Quantitative Analysis of Ticarcillin's Activity

The effectiveness of ticarcillin can be quantified through several key parameters: its binding affinity to various PBPs, its minimum inhibitory concentration (MIC) against different bacterial strains, and its susceptibility to hydrolysis by beta-lactamase enzymes.

Ticarcillin Binding Affinity for Penicillin-Binding Proteins (PBPs)

| Bacterium | PBP | IC50 (mg/L) | Reference |

| Escherichia coli K-12 | PBP 1b | 4.55 | [3] |

| PBP 2 | 0.37 | [3] | |

| PBP 3 | 0.06 | [3] |

Minimum Inhibitory Concentrations (MIC) of Ticarcillin

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's potency. The following tables summarize MIC data for ticarcillin against various susceptible and resistant bacterial strains.

Table 1: MIC of Ticarcillin Against Various Bacterial Strains

| Bacterial Strain | Ticarcillin MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa (Carbenicillin-susceptible) | 25 (median) | [4] |

| Pseudomonas aeruginosa (Carbenicillin-resistant) | 50 (median) | [4] |

| Escherichia coli (β-lactamase producing) | Varies | [5] |

| Staphylococcus aureus (Methicillin-sensitive, β-lactamase producing) | Varies | [5] |

Table 2: Effect of Clavulanic Acid on Ticarcillin MIC Against Resistant Strains

| Bacterial Strain | Ticarcillin MIC (µg/mL) | Ticarcillin + Clavulanic Acid MIC (µg/mL) | Reference |

| Escherichia coli (Ticarcillin-resistant) | ≥128 | Significantly reduced | [6] |

| Klebsiella pneumoniae (Ticarcillin-resistant) | ≥128 | Significantly reduced | [6] |

| Pseudomonas aeruginosa (Ticarcillin-resistant) | >128 | Poorly reduced | [6] |

| Bacteroides fragilis (β-lactamase producing) | Varies | Significantly reduced | [5] |

Kinetics of Beta-Lactamase Hydrolysis

The primary mechanism of resistance to ticarcillin is the enzymatic hydrolysis of the beta-lactam ring by bacterial beta-lactamases. The efficiency of this hydrolysis is described by the kinetic parameters Km (the substrate concentration at which the reaction rate is half of Vmax) and kcat (the turnover number). While specific, consolidated kinetic data for ticarcillin with all major beta-lactamases is sparse, the literature indicates that carboxypenicillins like ticarcillin are substrates for many of these enzymes. For instance, some Group 2c beta-lactamases can hydrolyze carbenicillin or ticarcillin at a rate at least 60% as rapidly as benzylpenicillin. Carbenicillin, a closely related carboxypenicillin, is a very poor substrate for Class C beta-lactamases, exhibiting low kcat values.[7]

Experimental Protocols

I. Determination of PBP Binding Affinity (Fluorescence Polarization Competition Assay)

This assay measures the ability of a non-fluorescent ligand (ticarcillin) to compete with a fluorescently labeled beta-lactam probe (e.g., Bocillin-FL) for binding to a purified PBP or bacterial membrane preparation.

Methodology:

-

Preparation of Reagents:

-

Purified PBP or bacterial membrane fractions.

-

Fluorescent beta-lactam probe (e.g., Bocillin-FL).

-

Serial dilutions of ticarcillin.

-

Assay buffer (e.g., phosphate-buffered saline).

-

-

Assay Procedure:

-

In a microplate, combine the PBP preparation with a fixed concentration of the fluorescent probe.

-

Add varying concentrations of ticarcillin to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by ticarcillin.

-

Plot the fluorescence polarization values against the logarithm of the ticarcillin concentration.

-

Determine the IC50 value from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

II. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Methodology:

-

Preparation of Materials:

-

Mueller-Hinton broth (or other appropriate growth medium).

-

Standardized bacterial inoculum (~5 x 10^5 CFU/mL).

-

Serial twofold dilutions of ticarcillin in a 96-well microtiter plate.

-

-

Assay Procedure:

-

Inoculate each well of the microtiter plate containing the ticarcillin dilutions with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of ticarcillin at which there is no visible growth (turbidity) of the bacteria.

-

III. Determination of Beta-Lactamase Kinetics (Spectrophotometric Assay)

This assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) by a purified beta-lactamase enzyme in the presence and absence of an inhibitor (ticarcillin can act as a substrate).

Methodology:

-

Preparation of Reagents:

-

Purified beta-lactamase enzyme.

-

Chromogenic substrate (e.g., nitrocefin).

-

Serial dilutions of ticarcillin.

-

Assay buffer (e.g., phosphate buffer).

-

-

Assay Procedure:

-

In a cuvette or microplate well, combine the assay buffer and the beta-lactamase enzyme.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin).

-

To determine kinetic parameters for ticarcillin as a substrate, ticarcillin would be used in place of the chromogenic substrate, and the reaction would be monitored by a different method (e.g., HPLC). To assess ticarcillin's susceptibility to a known beta-lactamase, one would measure the rate of its degradation.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

-

Visualizing the Mechanism and Consequences of Beta-Lactam Ring Action

The following diagrams illustrate the key molecular interactions and downstream cellular consequences of ticarcillin's beta-lactam ring.

Caption: Mechanism of ticarcillin action via PBP inhibition.

Caption: Mechanism of resistance via β-lactamase hydrolysis.

Caption: Downstream cellular events following PBP inhibition.

Conclusion

The beta-lactam ring is the indispensable core of ticarcillin, dictating its antibacterial efficacy through the targeted inhibition of bacterial cell wall synthesis. Understanding the quantitative aspects of its interactions with PBPs and its susceptibility to beta-lactamases is paramount for optimizing its clinical use and for the development of novel beta-lactam antibiotics that can overcome existing resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and innovate in the field of antibacterial therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative activity of beta-lactam antibiotics against 'intrinsically' ticarcillin-resistant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro study of the effects of a ticarcillin-clavulanic acid combination on Pseudomonas aeruginosa as a function of resistant phenotypes] [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial activities of ticarcillin alone and ticarcillin plus clavulanic acid against beta-lactamase producing and non-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility of ticarcillin-resistant gram-negative bacilli to different combinations of ticarcillin and clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ticarcillin Sodium in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticarcillin sodium, often used in combination with clavulanic acid as Timentin, is a broad-spectrum β-lactam antibiotic highly effective in controlling bacterial contamination in plant tissue culture. Its primary application is the elimination of Agrobacterium tumefaciens following plant genetic transformation protocols. Ticarcillin functions by inhibiting the synthesis of the bacterial cell wall, while clavulanic acid, a β-lactamase inhibitor, protects ticarcillin from degradation by resistant bacteria.[1][2][3][4] This combination provides a potent tool for maintaining aseptic cultures and ensuring the successful regeneration of transformed plants.

Mechanism of Action

Ticarcillin is a carboxypenicillin that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall.[3] This disruption of cell wall synthesis ultimately leads to cell lysis and death. However, some bacteria produce β-lactamase enzymes that can inactivate ticarcillin. Clavulanic acid is an irreversible inhibitor of many of these β-lactamases.[1] By combining ticarcillin with clavulanic acid (commonly in a 15:1 ratio), the antibiotic's spectrum of activity is broadened to include many β-lactamase-producing bacterial strains.[1]

Quantitative Data Summary

The following tables summarize the recommended concentrations of ticarcillin (often as Timentin) for controlling bacterial contamination and its observed phytotoxicity on various plant species.

Table 1: Recommended Concentrations of Ticarcillin/Timentin for Bacterial Control

| Plant Species | Target Bacterium | Ticarcillin/Timentin Concentration (mg/L) | Efficacy | Reference |

| Tomato (Solanum lycopersicum) | Agrobacterium tumefaciens | 250 (in combination with cefotaxime) | Effective suppression | [3] |

| Durum Wheat (Triticum durum) | Agrobacterium tumefaciens | 200 | Effective control | [5] |

| Tobacco (Nicotiana tabacum) | Agrobacterium tumefaciens | 150 - 500 | Effective suppression | [6] |

| Rice (Oryza sativa) | Agrobacterium tumefaciens | 200 | Low plant toxicity | [7] |

| Banana (Musa spp.) | General bacterial contaminants | 100 | Improved growth and survival | [8] |

| General Use | Agrobacterium tumefaciens | 100 - 500 | Sufficient to counterselect | [1][9] |

Table 2: Phytotoxicity of Ticarcillin/Timentin on Various Plant Species

| Plant Species | Explant Type | Ticarcillin/Timentin Concentration (mg/L) | Observed Effects | Reference |

| Tomato (Solanum lycopersicum) | Cotyledon, Hypocotyl | Not specified | Stimulatory effect on regeneration | [3] |

| Durum Wheat (Triticum durum) | Immature embryos | 200 - 250 | Negative effect on callus growth and regeneration | [5] |

| Tobacco (Nicotiana tabacum) | Shoots | 250 | Reduced biomass accumulation and increased oxidative stress | [6] |

| Carrot (Daucus carota) | Protoplasts | 200 - 500 | Two-fold decrease in plating efficiency | [4] |

| Arabidopsis thaliana | Root cultures | 100 | No phytotoxicity observed | [9] |

Experimental Protocols

Preparation of Ticarcillin/Timentin Stock Solution

Materials:

-

Ticarcillin disodium/clavulanate potassium (Timentin, 15:1 ratio)

-

Sterile, deionized water

-

Sterile filter (0.22 µm pore size)

-

Sterile storage tubes

Procedure:

-

Calculate the required amount of Timentin powder to prepare a stock solution of 100 mg/mL.

-

In a sterile environment (e.g., a laminar flow hood), dissolve the Timentin powder in a small volume of sterile, deionized water.

-

Bring the solution to the final volume with sterile, deionized water.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into sterile storage tubes.

-

Store the aliquots at -20°C. Note that ticarcillin solutions are not stable for long periods, even when frozen, and should ideally be used within a few weeks of preparation.[10]

Protocol for Agrobacterium Elimination after Co-cultivation

This protocol provides a general guideline for using ticarcillin to eliminate Agrobacterium tumefaciens after genetic transformation of plant explants. The optimal concentration and duration of treatment may vary depending on the plant species and the Agrobacterium strain used.

Materials:

-

Plant tissue culture medium (e.g., MS medium)

-

Ticarcillin/Timentin stock solution (100 mg/mL)

-

Sterile petri dishes, forceps, and scalpels

Procedure:

-

Co-cultivation: Perform your standard Agrobacterium-mediated transformation protocol.

-

Washing Step: After the co-cultivation period (typically 2-3 days), transfer the explants to a sterile petri dish containing sterile liquid plant culture medium. Gently agitate to wash off excess Agrobacterium. Repeat this washing step 2-3 times.

-

Selection and Regeneration Medium: Prepare your plant regeneration medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed cells.

-

Addition of Ticarcillin: After autoclaving the medium and allowing it to cool to approximately 50-60°C, add the filter-sterilized ticarcillin/Timentin stock solution to the desired final concentration (e.g., 250-500 mg/L). Mix well before pouring the plates.

-

Culture of Explants: Place the washed explants onto the regeneration medium containing the selective agent and ticarcillin.

-

Subculture: Subculture the explants to fresh medium with the same composition every 2-3 weeks. Continue this for at least two subculture cycles to ensure complete elimination of Agrobacterium.

-

Transfer to Antibiotic-free Medium: Once transgenic shoots have regenerated and are well-established, they can be transferred to a rooting medium without ticarcillin.

Conclusion

This compound, particularly in the form of Timentin, is a valuable tool for controlling bacterial contamination in plant tissue culture. While highly effective, it is crucial to optimize the concentration for each plant species and experimental system to minimize potential phytotoxicity. The protocols provided here offer a starting point for the successful application of ticarcillin in your research.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. scispace.com [scispace.com]

- 3. Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis and Agrobacterium tumefaciens Growth Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]